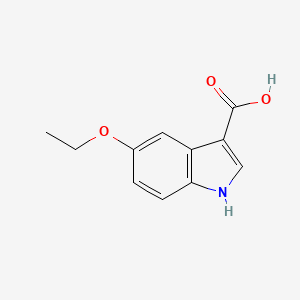

5-Ethoxy-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-ethoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-7-3-4-10-8(5-7)9(6-12-10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFSHMJXPBKVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-Ethoxy-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-1H-indole-3-carboxylic Acid

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Among its many derivatives, this compound serves as a crucial synthetic intermediate for creating more complex molecules with significant therapeutic potential. Its applications span various domains, including the development of novel treatments for central nervous system disorders and infectious diseases.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, designed for researchers, medicinal chemists, and professionals in drug development. We will dissect two robust strategies: the classical Japp-Klingemann/Fischer indole synthesis sequence and the more direct approach of C3-carboxylation of a pre-formed 5-ethoxyindole core. The discussion emphasizes the underlying chemical principles, the rationale behind procedural choices, and detailed, field-tested protocols to ensure reproducibility and success.

Strategic Overview: Retrosynthetic Analysis

A sound synthetic plan begins with a logical deconstruction of the target molecule. For this compound, two primary retrosynthetic disconnections emerge, each forming the basis of a distinct and viable synthetic strategy.

Strategy A hinges on the well-established Fischer indole synthesis, which constructs the indole ring from an arylhydrazone. This key intermediate is, in turn, accessible via the Japp-Klingemann reaction, starting from the readily available 4-ethoxyaniline.

Strategy B represents a more convergent approach, beginning with the pre-formed 5-ethoxyindole core and introducing the required carboxyl group directly at the C3 position, a known site of high reactivity for electrophilic substitution on the indole ring.

Caption: Workflow for the Japp-Klingemann hydrazone synthesis.

Step 2: Fischer Indole Synthesis

The synthesized hydrazone undergoes an acid-catalyzed cyclization to form the indole ring system.

-

Causality and Experimental Insight: The choice of acid catalyst is critical. Strong Brønsted acids (like H₂SO₄ or HCl) or Lewis acids (like ZnCl₂) can be used. [2]The reaction proceeds via tautomerization to an ene-hydrazine, followed by a-[3][3]sigmatropic rearrangement and subsequent loss of ammonia to aromatize the system. [4]The reaction often requires elevated temperatures to overcome the activation energy of the rearrangement.

Protocol:

-

To the dried hydrazone (1.0 eq) from the previous step, add a suitable acidic medium. A common choice is a mixture of glacial acetic acid and concentrated sulfuric acid, or polyphosphoric acid (PPA).

-

Heat the mixture with stirring to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion (typically 1-3 hours), cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water.

-

The precipitated crude ethyl 5-ethoxy-1H-indole-3-carboxylate is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ester to yield the target carboxylic acid.

-

Causality and Experimental Insight: Saponification is a straightforward base-catalyzed hydrolysis. Using a mixture of ethanol and water ensures the solubility of the ester starting material. The reaction is driven to completion by heating. Acidification of the resulting carboxylate salt precipitates the final product.

Protocol:

-

Suspend the purified ethyl 5-ethoxy-1H-indole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide or potassium hydroxide (3.0-5.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 2M hydrochloric acid.

-

The white precipitate of this compound is collected by filtration, washed with cold water until the washings are neutral, and dried in a vacuum oven.

Synthetic Strategy B: Direct C3-Carboxylation of 5-Ethoxyindole

This strategy is more convergent and potentially more atom-economical if 5-ethoxyindole is readily available. It leverages the inherent nucleophilicity of the indole C3 position.

Conceptual Framework

The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack. A common and reliable method to install a carboxylic acid at this position is a two-step sequence involving an initial Vilsmeier-Haack formylation to create an aldehyde, followed by oxidation.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 5-Ethoxyindole

This reaction introduces a formyl (-CHO) group at the C3 position.

-

Causality and Experimental Insight: The Vilsmeier reagent (chloromethyleniminium ion), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile that selectively attacks the C3 position of indoles. The reaction must be performed under anhydrous conditions at low temperatures to control the reactivity and prevent side reactions.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous DMF and cool to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 5-ethoxyindole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

The reaction is quenched by pouring it onto crushed ice, followed by the addition of a concentrated sodium hydroxide solution to hydrolyze the iminium intermediate.

-

The resulting 5-ethoxy-1H-indole-3-carbaldehyde usually precipitates and can be collected by filtration and purified by recrystallization.

Step 2: Oxidation of the Aldehyde to the Carboxylic Acid

The intermediate aldehyde is oxidized to the final carboxylic acid.

-

Causality and Experimental Insight: The choice of oxidant is crucial to avoid degrading the electron-rich indole ring. Strong oxidants like potassium permanganate can be used under carefully controlled basic conditions, but milder reagents like silver(I) oxide (Tollens' reagent) or sodium chlorite are often preferred for higher yields and cleaner reactions.

Protocol (using Silver(I) Oxide):

-

Suspend the 5-ethoxy-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

-

In a separate flask, prepare a solution of silver nitrate in water and add a sodium hydroxide solution to precipitate silver(I) oxide.

-

Add the freshly prepared silver(I) oxide to the aldehyde suspension.

-

Heat the mixture to reflux for 3-5 hours. The progress is monitored by the disappearance of the aldehyde spot on TLC.

-

After cooling, filter the reaction mixture through a pad of Celite to remove the silver metal and any unreacted silver oxide.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.

-

Collect the product by filtration, wash with water, and dry.

Comparative Analysis of Synthetic Routes

Both strategies offer viable pathways to the target molecule, but they differ in their practical application. The choice often depends on the availability of starting materials, scalability, and the desired purity profile.

| Feature | Strategy A: Japp-Klingemann/Fischer | Strategy B: C-H Functionalization |

| Starting Materials | 4-Ethoxyaniline, β-Ketoester | 5-Ethoxyindole, POCl₃, DMF |

| Number of Steps | 3 | 2 (if 5-ethoxyindole is available) |

| Typical Overall Yield | Moderate to Good | Moderate to Good |

| Advantages | Highly reliable, versatile for various substitutions, uses inexpensive bulk starting materials. | More convergent, fewer steps, avoids handling diazonium salts directly in later stages. |

| Disadvantages | Multi-step process, involves unstable diazonium intermediate, Fischer cyclization can have harsh conditions. | Requires availability of 5-ethoxyindole, oxidation step can be sensitive and may require expensive reagents (e.g., silver). |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Will show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the indole ring, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the structure.

-

Mass Spectrometry (MS): Will determine the molecular weight, confirming the molecular formula (C₁₁H₁₁NO₃). [5]* Infrared (IR) Spectroscopy: Will show characteristic absorptions for the N-H stretch of the indole, a broad O-H stretch for the carboxylic acid, and a strong C=O stretch.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound can be accomplished effectively through multiple routes. For large-scale laboratory synthesis where cost and reliability are paramount, the Japp-Klingemann/Fischer Indole Synthesis (Strategy A) is often the preferred method, building the molecule from simple, inexpensive precursors. For rapid, discovery-phase synthesis where the starting 5-ethoxyindole is commercially available, the Direct C3-Functionalization (Strategy B) offers a quicker, more convergent path to the target compound. Both methods are foundational techniques in heterocyclic chemistry and provide robust access to this important building block for drug discovery and development.

References

-

Duan, Z., et al. (2016). Collective Synthesis of 3-Acylindoles, Indole-3-carboxylic Esters, Indole-3-sulfinic Acids, and 3-(Methylsulfonyl)indoles from Free (N–H) Indoles via Common N-Indolyl Triethylborate. Organic Letters. [Link]

-

Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]

-

Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

-

Sharma, S., et al. (2025). Synthesis of β‐(3‐indolyl)carboxylic acid derivatives: iodine‐catalyzed alkylation of indoles followed by decarboxylation in OPSS strategy. ResearchGate. [Link]

-

Taber, D. F., & Gribble, G. W. (n.d.). Reissert Indole Synthesis. [Link]

-

Wikipedia. Reissert indole synthesis. [Link]

-

Ley, S. V., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry. [Link]

-

J&K Scientific. This compound. [Link]

-

Gribble, G. W. (2016). Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

-

ChemEurope. Reissert indole synthesis. [Link]

-

Yan, R-L., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. American Chemical Society. [Link]

-

Gribble, G. W. (2019). (PDF) Reissert Indole Synthesis. ResearchGate. [Link]

-

ChemEurope. Japp-Klingemann reaction. [Link]

-

Khadilkar, B. M., & Rebeiro, G. L. (2002). Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Wikipedia. Japp–Klingemann reaction. [Link]

-

Sławiński, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

-

Matter, H., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link]

-

PubChem. 5-ethoxy-3-methyl-1h-indole-2-carboxylic acid. [Link]

-

Perjési, B. P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC. [Link]

-

The Organic Chemistry Tutor. (2021). Fischer Indole Synthesis. YouTube. [Link]

-

Gadde, S., et al. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central. [Link]

-

ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

-

El-Mekabaty, A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fischer Indole Synthesis [organic-chemistry.org]

- 3. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 5-Ethoxy-1H-indole-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethoxy-1H-indole-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore its synthesis through established methodologies, and discuss its current and potential applications, particularly in the realm of drug discovery.

Introduction to the Indole Scaffold and this compound

The indole nucleus is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic molecules of profound biological importance.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin, the indole motif is a cornerstone of biological function. Consequently, synthetic indole derivatives are a major focus of research in the development of new therapeutic agents.[2] this compound, with its ethoxy substitution on the benzene ring and a carboxylic acid group at the 3-position of the indole, represents a valuable building block for creating novel compounds with tailored properties. The strategic placement of these functional groups allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for this specific compound is not extensively reported in publicly available literature, we can infer many of its properties from closely related analogues and general principles of organic chemistry.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₁NO₃ | [3] |

| Molecular Weight | 205.21 g/mol | Calculated |

| CAS Number | 92288-43-2 | [3] |

| Appearance | Likely a solid at room temperature. | Based on similar indole carboxylic acids. |

| Melting Point | Not explicitly reported. For comparison, 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid has a melting point of 189-191 °C.[2] | A specific experimental value is needed for accurate characterization. |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | The solubility of carboxylic acids in organic solvents can be enhanced by the presence of water.[4] |

| pKa | Not explicitly reported. The pKa of the carboxylic acid group is expected to be in the range of 4-5. | The acidity of carboxylic acids can be influenced by the electronic nature of the indole ring. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This classic route provides a reliable method for the construction of the indole ring system.[5][6]

Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto-esters (or β-keto-acids) and aryl diazonium salts.[5][7] In the context of our target molecule, the synthesis would begin with the diazotization of 4-ethoxyaniline. The resulting diazonium salt is then reacted with a suitable β-keto-ester, such as ethyl 2-methylacetoacetate. The reaction proceeds via an azo intermediate, which then undergoes hydrolysis and decarboxylation to yield the corresponding hydrazone.

Diagram: Japp-Klingemann Reaction Mechanism

Caption: Key mechanistic steps of the Fischer indole synthesis.

Detailed Experimental Protocol (Hypothetical)

Part A: Synthesis of the Hydrazone Intermediate

-

Diazotization of 4-Ethoxyaniline: To a stirred solution of 4-ethoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite (1 equivalent) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept cold for the next step.

-

Japp-Klingemann Coupling: In a separate flask, ethyl 2-formylpropanoate (1 equivalent) is dissolved in ethanol. The solution is cooled to 0-5 °C, and a solution of sodium hydroxide is added. The cold diazonium salt solution is then added slowly to the enolate solution, with vigorous stirring, while maintaining the temperature below 5 °C. The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction mixture is poured into water, and the precipitated hydrazone is collected by filtration, washed with water, and dried.

Part B: Fischer Indole Synthesis

-

Cyclization: The dried hydrazone intermediate is added to a suitable acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid. The mixture is heated with stirring for a specified time and temperature, which needs to be optimized.

-

Work-up and Purification: After cooling, the reaction mixture is poured onto ice water. The precipitated crude this compound is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound relies on standard spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is often broad.

-

δ ~11.5 ppm (s, 1H): Indole N-H proton.

-

δ ~8.0 ppm (s, 1H): Proton at the C2 position of the indole ring.

-

δ ~7.5-7.0 ppm (m, 3H): Aromatic protons on the benzene ring of the indole.

-

δ ~4.0 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ ~1.3 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For comparison, the aromatic protons of ethyl 5-iodo-1H-indole-3-carboxylate appear in the range of δ 8.34-7.34 ppm. [8]

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ ~165 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~155 ppm: Carbon of the benzene ring attached to the ethoxy group.

-

δ ~135-110 ppm: Aromatic and indole ring carbons.

-

δ ~63 ppm: Methylene carbon of the ethoxy group (-OCH₂CH₃).

-

δ ~15 ppm: Methyl carbon of the ethoxy group (-OCH₂CH₃).

-

Note: These are predicted chemical shifts based on known values for similar structures. For instance, the carboxylic carbon in indole-3-carboxylic acids typically appears between 160-185 ppm. [9]

-

-

Infrared (IR) Spectroscopy (KBr):

-

~3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, overlapping with the N-H stretch of the indole.

-

~3000-2850 cm⁻¹: C-H stretching of the ethoxy group and aromatic C-H.

-

~1680 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1250 cm⁻¹: C-O stretching of the ethoxy group.

-

The IR spectrum of 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid shows a C=O stretch at 1710 cm⁻¹. [2]

-

-

Mass Spectrometry (MS):

-

[M]+: The molecular ion peak would be expected at m/z = 205.

-

Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ethoxy group.

-

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three key structural features: the indole nucleus, the carboxylic acid group, and the ethoxy substituent.

-

Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution, although the carboxylic acid group at the 3-position can influence the regioselectivity of such reactions.

-

Carboxylic Acid Group: The carboxylic acid functionality allows for a variety of transformations, including esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental in drug development for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Ethoxy Group: The ethoxy group is generally stable but can be cleaved under harsh acidic conditions. Its presence influences the lipophilicity and electronic properties of the molecule.

The versatile structure of this compound makes it a valuable intermediate in several areas of research and development:

-

Drug Discovery: The indole scaffold is a common feature in many approved drugs. [2]Derivatives of 5-alkoxyindole-3-carboxylic acids have been investigated for a range of therapeutic applications, including as anti-cancer agents, antihypertensives, and treatments for neurological disorders. [10]The ability to readily modify the carboxylic acid group allows for the synthesis of libraries of compounds for high-throughput screening.

-

Agrochemicals: Indole derivatives, such as indole-3-acetic acid, are known plant hormones. [11]Synthetic analogues are explored for their potential as herbicides and plant growth regulators.

-

Materials Science: The indole moiety can be incorporated into polymers and other materials to impart specific electronic or optical properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, and a lab coat) should be worn.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and other areas of chemical research. Its synthesis via the well-established Japp-Klingemann and Fischer indole synthesis pathways provides a reliable route to this important intermediate. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in the development of novel and functional molecules. Further research to fully characterize this compound and explore its biological activities is warranted.

References

-

Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. (Available at: [Link])

-

Japp–Klingemann reaction - Wikipedia. (Available at: [Link])

-

Fischer indole synthesis – Knowledge and References - Taylor & Francis. (Available at: [Link])

-

The Japp-Klingemann Reaction - Organic Reactions. (Available at: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (Available at: [Link])

-

Japp-Klingemann Reaction - SynArchive. (Available at: [Link])

-

Japp-Klingemann reaction - chemeurope.com. (Available at: [Link])

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (Available at: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (Available at: [Link])

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (Available at: [Link])

-

5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem. (Available at: [Link])

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. (Available at: [Link])

-

5-ethoxy-3-methyl-1h-indole-2-carboxylic acid - PubChemLite. (Available at: [Link])

-

A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (Available at: [Link])

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - MDPI. (Available at: [Link])

-

Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. (Available at: [Link])

-

ethyl 5-methoxy-1H-indole-3-carboxylate - 59292-36-3, C12H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (Available at: [Link])

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. (Available at: [Link])

-

A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (Available at: [Link])

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (Available at: [Link])

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. (Available at: [Link])

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (Available at: [Link])

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (Available at: [Link])

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (Available at: [Link])

-

Spectroscopy of Carboxylic Acids - Oregon State University. (Available at: [Link])

-

(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate. (Available at: [Link])

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Japp-Klingemann_reaction [chemeurope.com]

- 8. rsc.org [rsc.org]

- 9. myneni.princeton.edu [myneni.princeton.edu]

- 10. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

A Technical Guide to the Spectroscopic Characterization of 5-Ethoxy-1H-indole-3-carboxylic Acid

This guide provides an in-depth technical overview of the spectroscopic methodologies and expected data for the characterization of 5-Ethoxy-1H-indole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unambiguous identification and analysis of this indole derivative. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework.

Molecular Structure and its Spectroscopic Implications

This compound possesses a core indole scaffold, a bicyclic structure containing a benzene ring fused to a pyrrole ring. The key functional groups influencing its spectroscopic signature are the ethoxy group (-OCH₂CH₃) at the C5 position of the benzene ring, a carboxylic acid group (-COOH) at the C3 position of the pyrrole ring, and the indole N-H proton. Each of these features will give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will exhibit distinct signals for the aromatic, pyrrolic, ethoxy, and carboxylic acid protons. The chemical shifts (δ) are predicted based on data from similar indole derivatives and are typically reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H (indole) | ~11.5-12.5 | broad singlet | - | The acidic proton's chemical shift can be highly variable and concentration-dependent. |

| COOH | ~12.0-13.0 | broad singlet | - | The carboxylic acid proton is also acidic and its signal is often broad. |

| H2 (indole) | ~8.0-8.2 | singlet | - | This proton is adjacent to the electron-withdrawing carboxylic acid. |

| H4 (aromatic) | ~7.5-7.7 | doublet | ~2.0 | Exhibits ortho-coupling to H6. |

| H7 (aromatic) | ~7.3-7.5 | doublet | ~8.5 | Exhibits meta-coupling to H6. |

| H6 (aromatic) | ~6.8-7.0 | doublet of doublets | ~8.5, ~2.0 | Shows both ortho and meta coupling. |

| -OCH₂- (ethoxy) | ~4.0-4.2 | quartet | ~7.0 | Coupled to the -CH₃ protons. |

| -CH₃ (ethoxy) | ~1.3-1.5 | triplet | ~7.0 | Coupled to the -OCH₂- protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (carboxylic acid) | ~165-170 | The carbonyl carbon is significantly deshielded. |

| C5 (aromatic) | ~153-156 | Carbon attached to the ethoxy group. |

| C7a (aromatic) | ~135-138 | Bridgehead carbon. |

| C3a (aromatic) | ~125-128 | Bridgehead carbon. |

| C2 (indole) | ~128-132 | Carbon adjacent to the nitrogen and double bond. |

| C4 (aromatic) | ~112-115 | |

| C7 (aromatic) | ~111-114 | |

| C6 (aromatic) | ~102-105 | |

| C3 (indole) | ~105-108 | Carbon bearing the carboxylic acid. |

| -OCH₂- (ethoxy) | ~63-66 | |

| -CH₃ (ethoxy) | ~14-16 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of exchangeable protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32-64 scans, spectral width of 16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (carboxylic acid) | 3300-2500 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1] |

| N-H (indole) | ~3300-3400 | Medium, sharp | This band may be superimposed on the broad O-H stretch. |

| C-H (aromatic/pyrrolic) | ~3000-3100 | Medium | |

| C-H (aliphatic) | ~2850-3000 | Medium | |

| C=O (carboxylic acid) | 1760-1690 | Strong, sharp | The exact position depends on hydrogen bonding.[1] |

| C=C (aromatic) | ~1450-1600 | Medium | |

| C-O (ether and acid) | 1320-1210 | Strong | |

| O-H bend | 1440-1395 & 950-910 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₁NO₃) is 205.21 g/mol .[2] In a high-resolution mass spectrum (HRMS), the exact mass would be observed.

-

Major Fragmentation Pathways:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of COOH (45 Da) to give the indole core.

-

Loss of the ethoxy group (-OCH₂CH₃, 45 Da).

-

Decarboxylation (-CO₂, 44 Da).

-

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems like indole.

Predicted UV-Vis Absorption

The indole ring system gives rise to characteristic absorption bands in the UV region. For indole-3-carboxylic acid derivatives, typical absorption maxima are observed around 278 nm.[3] The ethoxy substitution at the 5-position is expected to cause a slight red shift (bathochromic shift) of these absorptions.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to record a baseline.

-

Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Visualizing the Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, allows for its unambiguous structural elucidation and purity assessment. While experimental data for this specific molecule is sparse in the public domain, the predictive data and protocols outlined in this guide, based on established principles and data from analogous structures, provide a robust framework for researchers. Adherence to the described experimental methodologies will ensure the acquisition of high-quality data, which is fundamental to advancing research and development in medicinal chemistry and related fields.

References

-

J&K Scientific. This compound | 92288-43-2. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde,... | Download Scientific Diagram. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Ethoxy-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-1H-indole-3-carboxylic acid, a notable member of the indole family, is a heterocyclic compound distinguished by an ethoxy group at the fifth position and a carboxylic acid at the third position of the indole ring. This compound serves as a valuable building block in medicinal chemistry and drug discovery, primarily owing to the versatile reactivity of the indole nucleus and the functional handles it possesses. Its structural framework is a recurring motif in a multitude of biologically active molecules and natural products. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical characterization, offering a critical resource for researchers engaged in its application.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and biological interactions. A summary of these key properties is presented below.

| Property | Value | Source |

| CAS Number | 92288-43-2 | [1][2] |

| Molecular Formula | C11H11NO3 | |

| Molecular Weight | 205.21 g/mol | [3] |

| Appearance | Off-white to light yellow powder | |

| Melting Point | Not explicitly available in search results | |

| Boiling Point | Not explicitly available in search results | |

| Solubility | Generally soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] Solubility in water is expected to be low.[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Fischer indole synthesis being a classic and adaptable method.[5] This process typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization.

Fischer Indole Synthesis: A Step-by-Step Protocol

This protocol outlines a general approach to the synthesis of this compound.

Step 1: Formation of the Phenylhydrazone

-

Dissolve 4-ethoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add an equimolar amount of pyruvic acid.

-

Stir the mixture at room temperature for 2-4 hours to form the corresponding phenylhydrazone.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, the product can be isolated by filtration or extraction.

Step 2: Cyclization to the Indole Ring

-

The isolated phenylhydrazone is subjected to cyclization using a catalyst, commonly a protic acid like sulfuric acid or a Lewis acid such as zinc chloride.

-

The reaction is typically heated to facilitate the cyclization process.

-

The reaction mixture is then cooled and neutralized.

-

The crude product is precipitated and collected by filtration.

Step 3: Purification

-

The crude this compound is purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product in high purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound via the Fischer indole synthesis.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expected signals would include aromatic protons on the indole ring, the ethoxy group's ethyl protons (a quartet and a triplet), the N-H proton of the indole, and the carboxylic acid proton.

-

¹³C NMR: Shows the number of unique carbon atoms. Expected signals would correspond to the carbons of the indole ring, the ethoxy group, and the carboxylic acid.

-

-

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. Key characteristic peaks would include:

-

A broad O-H stretch from the carboxylic acid.

-

An N-H stretch from the indole ring.

-

A C=O stretch from the carboxylic acid.

-

C-O stretches from the ethoxy group and carboxylic acid.

-

Aromatic C-H and C=C stretches.

-

-

Mass Spectrometry (MS): This determines the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should align with the calculated values for its molecular formula.

Applications in Drug Discovery and Research

Indole-3-carboxylic acid derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[6][7] The core indole scaffold is a privileged structure, meaning it is capable of binding to multiple receptor types with high affinity.

The presence of the carboxylic acid group at the 3-position and the ethoxy group at the 5-position allows for further chemical modifications to explore structure-activity relationships (SAR). For instance, the carboxylic acid can be converted to esters or amides to modulate properties like solubility, cell permeability, and target binding.[5][8] The ethoxy group can also influence the electronic properties of the indole ring and provide a site for metabolic transformations.

While specific biological activities for this compound are not extensively detailed in the provided search results, related indole derivatives have shown promise as:

-

Anticancer Agents: Some indole derivatives have demonstrated cytotoxic effects against cancer cell lines.[9]

-

Herbicidal Agents: The indole structure is found in plant auxins, and synthetic analogues can act as herbicides.[7]

-

Dopamine Receptor Ligands: Certain indole amides have shown high affinity for dopamine receptors, suggesting potential applications in neurological disorders.[8]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined structure and functional groups offer numerous possibilities for the development of novel compounds with tailored properties. This guide has provided a foundational understanding of its key characteristics, synthesis, and analytical validation, serving as a practical resource for scientists and researchers.

References

- This compound - Echemi. (URL: )

- 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde|BLD Pharm. (URL: )

-

5-Methoxy-1H-indole-3-carboxylic acid | C10H9NO3 | CID 259191 - PubChem. (URL: [Link])

- This compound | 92288-43-2 - J&K Scientific. (URL: )

- 5-METHOXY-1H-INDOLE-3-CARBOXYLIC ACID | CAS - M

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. (URL: [Link])

-

5-ethoxy-3-methyl-1h-indole-2-carboxylic acid - PubChem. (URL: [Link])

-

A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (URL: [Link])

-

Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed Central. (URL: [Link])

-

15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

-

(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate. (URL: [Link])

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. (URL: [Link])

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (URL: [Link])

-

Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed. (URL: [Link])

Sources

- 1. echemi.com [echemi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 7. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 8. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of 5-Ethoxy-1H-indole-3-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 5-Ethoxy-1H-indole-3-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: Navigating the Landscape of an Uncharted Compound

In the vast realm of medicinal chemistry, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet relatively unexplored, member of this family: This compound .

Direct research on the biological activities of this particular molecule is sparse. Therefore, this technical guide adopts a deductive and comparative approach. By examining the rich body of literature on its close structural analogs—primarily 5-hydroxy and 5-methoxy-indole-3-carboxylic acids, as well as other indole-3-carboxylic acid derivatives—we can construct a scientifically grounded projection of its potential biological profile. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the inferred biological activities, potential mechanisms of action, and the experimental methodologies required for their validation.

The Indole-3-Carboxylic Acid Core: A Foundation of Diverse Bioactivity

Indole-3-carboxylic acid and its derivatives are integral to a wide array of biological processes. They are found in molecules ranging from the essential amino acid tryptophan to plant hormones and synthetic drugs.[1] The functionalization of the indole ring at various positions, particularly at the 5-position, has been a fruitful strategy in the quest for new therapeutic agents with activities spanning oncology, neuropharmacology, and anti-inflammatory applications.

The subject of this guide, this compound, features an ethoxy group at the 5-position. This substitution, a slight modification of the more commonly studied methoxy group, can subtly alter the compound's lipophilicity, steric profile, and hydrogen bonding capacity, potentially leading to unique biological activities.

Synthesis of this compound: A Proposed Pathway

A plausible synthetic route to this compound can be adapted from established methods for similar indole derivatives. A common approach involves the Japp-Klingemann reaction or a Fischer indole synthesis, followed by the introduction of the carboxylic acid group at the 3-position.

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for this compound.

Inferred Biological Activities and Therapeutic Potential

Based on the activities of structurally related compounds, this compound is predicted to have potential applications in several therapeutic areas.

Anticancer Activity

Derivatives of 5-hydroxyindole-3-carboxylic acid have demonstrated significant cytotoxic effects against breast cancer cell lines, such as MCF-7, while showing low toxicity to normal cells.[2] One study identified an ester derivative with a 4-methoxy group as a potent compound with a half-maximal effective concentration (EC50) of 4.7 µM.[2] Furthermore, indole-3-carboxylic acid-based derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets in cancer therapy.[3]

Hypothesized Mechanism of Action: The indole scaffold can participate in π-π stacking interactions within the active sites of target proteins. The 5-ethoxy group may influence binding affinity and selectivity. In the context of Bcl-2/Mcl-1 inhibition, the compound could disrupt the protein-protein interactions that prevent apoptosis, thereby inducing programmed cell death in cancer cells.

Anti-inflammatory Properties

Benzo[g]indole-3-carboxylates, which are structurally related to indole-3-carboxylic acids, have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[4][5] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[4]

Hypothesized Mechanism of Action: this compound may act as a competitive or non-competitive inhibitor of mPGES-1, reducing the synthesis of PGE2 and thereby exerting an anti-inflammatory effect.

Neurological Activity: Dopamine Receptor Modulation

Substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity for dopamine D2 and D3 receptors.[6] Some of these compounds displayed high binding affinity and selectivity for the D3 receptor, suggesting their potential as therapeutic agents for conditions involving the dopaminergic system, such as Parkinson's disease or addiction.[6]

Hypothesized Mechanism of Action: The indole core can serve as a scaffold for positioning functional groups that interact with the binding pockets of dopamine receptors. The 5-ethoxy substituent could play a role in modulating the affinity and selectivity for different dopamine receptor subtypes.

Herbicidal Potential

Indole-3-acetic acid is a natural plant hormone (auxin) that regulates plant growth. Synthetic analogues of indole-3-carboxylic acid have been investigated as auxin mimics for the development of herbicides.[1] These compounds can disrupt normal plant growth processes, leading to plant death.

Hypothesized Mechanism of Action: this compound may mimic the action of natural auxins, leading to uncontrolled and disorganized growth in susceptible plant species.

Xanthine Oxidase Inhibition

Recent studies have shown that 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids are potent inhibitors of xanthine oxidase, a key enzyme in the production of uric acid.[7] This suggests a potential application for indole-3-carboxylic acid derivatives in the treatment of hyperuricemia and gout.[7]

Hypothesized Mechanism of Action: The indole moiety can form key interactions with the active site of xanthine oxidase. The 5-ethoxy group could contribute to the overall binding affinity.

Structure-Activity Relationship (SAR) Considerations

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.

-

Substitution at the 5-position: The substituent at this position significantly influences activity. For example, in the context of CB1 receptor allosteric modulators, a chloro or fluoro group at the C5 position enhanced potency.[8] The ethoxy group in this compound, being slightly larger and more lipophilic than a methoxy group, may offer a different balance of steric and electronic properties that could be beneficial for certain targets.

-

The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, as it can form key hydrogen bonds and salt bridges with biological targets.[9] However, in some cases, esterification of the carboxylic acid has been shown to improve cell permeability and potency.[2]

-

Substitution at the N1-position: Alkylation or arylation at the N1-position of the indole ring is a common strategy to modulate activity. For instance, in the development of xanthine oxidase inhibitors, a hydrophobic group on the nitrogen atom of the indole ring was found to be essential for inhibitory potency.[7]

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities of this compound, a series of well-established in vitro assays are recommended.

MTT Assay for Cytotoxicity (Anticancer Activity)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow:

Caption: A typical workflow for an MTT assay to determine cytotoxicity.

Step-by-Step Methodology:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.

Step-by-Step Methodology:

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), glutathione, and purified human mPGES-1 enzyme.

-

Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.

-

Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Incubate the reaction at a specific temperature (e.g., 4°C) for a defined time (e.g., 1 minute).

-

Stop the reaction by adding a quenching solution (e.g., containing FeCl2).

-

Quantify the amount of PGE2 produced using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the percentage of inhibition and determine the IC50 value.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for a specific dopamine receptor subtype.

Step-by-Step Methodology:

-

Prepare cell membranes from a cell line stably expressing the human dopamine receptor of interest (e.g., D3).

-

In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]spiperone), and varying concentrations of this compound.

-

To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.

-

Incubate the plate to allow for binding equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.

-

Measure the radioactivity on the filter mats using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase activity.

Step-by-Step Methodology:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer and varying concentrations of this compound.

-

Add xanthine oxidase enzyme to the wells and pre-incubate.

-

Initiate the reaction by adding the substrate, xanthine.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition and the IC50 value.

Data Summary of Related Compounds

The following table summarizes the reported biological activities of some indole-3-carboxylic acid analogs.

| Compound/Derivative Class | Biological Activity | Target | Potency (IC50/Ki/EC50) | Reference |

| 5-Hydroxyindole-3-carboxylic acid ester | Cytotoxicity | MCF-7 breast cancer cells | 4.7 µM (EC50) | [2] |

| Indole-3-carboxylic acid-based derivative (Compound 17) | Bcl-2/Mcl-1 dual inhibition | Bcl-2, Mcl-1 | 0.26 µM (Ki for Bcl-2), 72 nM (Ki for Mcl-1) | [3] |

| Benzo[g]indole-3-carboxylate (Compound 7a) | Anti-inflammatory | mPGES-1 | 0.6 µM (IC50) | [4] |

| Indolyl carboxylic acid amide (Compound 14a) | Dopamine receptor binding | D3 receptor | 0.18 nM (Ki) | [6] |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid (Compound 6c) | Xanthine oxidase inhibition | Xanthine oxidase | 0.13 µM (IC50) | [7] |

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests a promising potential for diverse biological activities. The indole-3-carboxylic acid scaffold is a versatile platform, and the 5-ethoxy substitution may confer unique properties that warrant further investigation.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of in vitro assays, such as those detailed in this guide. Based on these initial findings, promising lead compounds can be further optimized through medicinal chemistry efforts and evaluated in in vivo models of disease. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents for cancer, inflammation, neurological disorders, and other conditions.

References

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PubMed Central. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]

-

A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry. [Link]

-

5-HT2A receptor. (n.d.). In Wikipedia. [Link]

-

Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry. [Link]

-

5-Methoxy-1H-indole-3-carboxylic acid. (n.d.). PubChem. [Link]

-

Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. (2017). PubMed. [Link]

-

This compound. (n.d.). J&K Scientific. [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2016). PubMed Central. [Link]

-

Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2013). PubMed Central. [Link]

-

Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (2009). PubMed. [Link]

-

(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). MDPI. [Link]

-

Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. (2024). PubMed. [Link]

-

Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. (2009). PubMed. [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

-

Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E2 synthase-1. (2009). CORE. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). MDPI. [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. (2024). ResearchGate. [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. [Link]

-

(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). ResearchGate. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (2018). PubMed Central. [Link]

Sources

- 1. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Ethoxy-1H-indole-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1] Among the vast landscape of indole derivatives, those functionalized at the 5-position have demonstrated a remarkable breadth of biological activities. This guide focuses on the synthesis, potential biological activities, and therapeutic applications of 5-Ethoxy-1H-indole-3-carboxylic acid and its derivatives. While direct literature on this specific ethoxy-substituted scaffold is emerging, this document synthesizes established synthetic methodologies for analogous compounds and extrapolates potential biological targets based on robust data from closely related 5-alkoxy and other 5-substituted indole analogs. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical foundation to explore this promising chemical space.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of biologically active molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. Modifications at various positions of the indole ring can dramatically influence the compound's pharmacological profile. The C3 position is a common site for derivatization, often leading to compounds with potent biological effects. The C5 position, located on the benzene ring portion, offers another critical handle for modulating activity, selectivity, and pharmacokinetic properties. Substituents at this position can influence interactions with biological targets and alter the overall physicochemical characteristics of the molecule.

Synthetic Strategies for this compound and its Derivatives

While specific literature for the synthesis of this compound is not abundant, established methods for the preparation of analogous 5-alkoxyindole-2- and 3-carboxylic acids provide a reliable blueprint. The Fischer indole synthesis and the Japp-Klingemann reaction are two of the most powerful and versatile methods for constructing the indole nucleus from appropriately substituted anilines or their precursors.[2][3][4][5][6][7]

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][8]

Proposed Synthetic Route:

The synthesis of ethyl 5-ethoxy-1H-indole-3-carboxylate can be envisioned starting from 4-ethoxyphenylhydrazine and ethyl pyruvate.

-

Step 1: Hydrazone Formation: Reaction of 4-ethoxyphenylhydrazine with ethyl pyruvate to form the corresponding hydrazone.

-

Step 2: Indolization: Acid-catalyzed cyclization of the hydrazone, followed by elimination of ammonia, to yield the indole ring.

-

Step 3: Hydrolysis: Saponification of the resulting ethyl ester to afford this compound.

Caption: Proposed Japp-Klingemann/Fischer Indole Synthesis.

Derivatization of the Carboxylic Acid

Once this compound is synthesized, the carboxylic acid moiety serves as a versatile handle for further derivatization to generate a library of analogs. Standard amide coupling reactions can be employed to synthesize a variety of carboxamides.

Experimental Protocol: Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a tertiary amine base (e.g., DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

-

Addition of the Amine: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Potential Biological Activities and Mechanisms of Action: An Analog-Based Perspective

Due to the limited direct biological data on this compound derivatives, their potential therapeutic applications can be inferred from the well-documented activities of structurally similar 5-substituted indole analogs.

Anti-inflammatory and Anti-allergic Potential: 5-Lipoxygenase (5-LO) Inhibition

Derivatives of ethyl 5-hydroxy-indole-3-carboxylate have been identified as potent inhibitors of human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. [9]These inflammatory mediators are implicated in a range of diseases, including asthma and other allergic conditions. The 5-hydroxy group is a critical feature for activity, and it is plausible that a 5-ethoxy group could also confer 5-LO inhibitory activity, potentially with altered potency and pharmacokinetic properties.

Proposed Mechanism of Action:

The indole scaffold may act as a scaffold to position key pharmacophoric features within the active site of 5-LO, leading to competitive or non-competitive inhibition of the enzyme.

Caption: Proposed mechanism of 5-LO inhibition.

Anticancer Potential

Various 5-substituted indole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. For instance, 5-substituted-indole-2-carboxamides have been reported as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). [10]The nature of the substituent at the 5-position plays a crucial role in determining the potency and selectivity of these compounds. The electronic and steric properties of the 5-ethoxy group could lead to novel interactions with the kinase active sites, offering a new avenue for the development of targeted anticancer agents.

Serotonin (5-HT) Receptor Modulation

5-Methoxyindole derivatives are known to interact with serotonin (5-HT) receptors, with some compounds acting as potent 5-HT4 receptor agonists. [11]Given the structural similarity, it is conceivable that 5-ethoxyindole derivatives could also exhibit affinity for various 5-HT receptor subtypes. Modulation of these receptors is a key strategy in the treatment of a variety of central nervous system disorders, including depression and anxiety, as well as gastrointestinal disorders.

Structure-Activity Relationship (SAR) Considerations

Based on studies of related indole derivatives, the following SAR trends can be anticipated for this compound derivatives:

| Position | Modification | Potential Impact on Activity |

| C3-Carboxamide | Variation of the amine substituent | Modulates potency, selectivity, and pharmacokinetic properties. [12] |

| N1-Indole | Alkylation or arylation | Can influence receptor affinity and metabolic stability. |

| C2-Indole | Introduction of small alkyl groups | May enhance potency in certain biological targets. |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging established synthetic methodologies such as the Fischer indole and Japp-Klingemann reactions, a diverse library of derivatives can be readily accessed. Based on the extensive biological data available for structurally related 5-alkoxy and other 5-substituted indole analogs, these novel compounds hold significant potential as anti-inflammatory, anticancer, and CNS-active agents. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates with improved efficacy and safety profiles.

References

-

ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

-

5-ethoxy-3-methyl-1h-indole-2-carboxylic acid - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

-

Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase - PubMed. (2014, June 23). Retrieved January 19, 2026, from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed. (2004, May 17). Retrieved January 19, 2026, from [Link]

-

SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999, November 22). Retrieved January 19, 2026, from [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-